2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperidine ring, and a pyrazole group. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various diseases such as multiple myeloma and autoimmune disorders .
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer .
Mode of Action
The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . Substitutions at positions 2, 3, 6, 7, and 8 of this moiety dictate kinase selectivity and potency .
Biochemical Pathways
The compound inhibits TAK1, which is involved in various cellular functions including cell proliferation, growth, and differentiation . TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound disrupts these pathways, leading to potential therapeutic effects.
Result of Action
The compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . It also inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . These results suggest that the compound has the potential to be translated into anti-MM therapeutics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine core.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the imidazo[1,2-b]pyridazine core.
Introduction of the Pyrazole Group: The final step involves the formation of the pyrazole ring through a cyclization reaction, typically using hydrazine derivatives and appropriate aldehydes or ketones
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, automated synthesis, and purification processes such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazo[1,2-b]pyridazine or pyrazole rings are replaced by other groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles, electrophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its role in modulating biological pathways and as a tool for studying cellular processes.
Medicine: The compound shows promise as a therapeutic agent for treating multiple myeloma, autoimmune disorders, and other diseases due to its ability to inhibit specific kinases and modulate immune responses
Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery and development
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Pyrazole Derivatives: Compounds containing the pyrazole ring also show comparable properties and applications.
Piperidine Derivatives: These compounds have the piperidine ring and are used in various therapeutic applications
Uniqueness
2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of structural features, which confer distinct biological activities and therapeutic potential. Its ability to inhibit specific kinases and modulate immune responses makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O/c28-19-5-4-18(25-10-1-8-21-25)23-27(19)14-15-6-11-24(12-7-15)17-3-2-16-20-9-13-26(16)22-17/h1-5,8-10,13,15H,6-7,11-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMQYYOCXISKSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NN5C=CN=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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